Ethyl 3-methylisothiazole-4-carboxylate
CAS No.: 15901-51-6
Cat. No.: VC21286572
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15901-51-6 |
|---|---|
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | ethyl 3-methyl-1,2-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 |
| Standard InChI Key | JZUYUZCELBUBSC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSN=C1C |
| Canonical SMILES | CCOC(=O)C1=CSN=C1C |
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a chemical compound with the CAS number 15901-51-6. It is a derivative of isothiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
Ethyl 3-methylisothiazole-4-carboxylate can be synthesized through various methods, often involving the esterification of 3-methylisothiazole-4-carboxylic acid. One common approach involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Synthesis Example
-
Starting Material: 3-Methylisothiazole-4-carboxylic acid
-
Reaction Conditions: Esterification with ethanol using an acid catalyst.
-
Product: Ethyl 3-methylisothiazole-4-carboxylate
Spectroscopic Data
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) .
Applications and Research Findings
Ethyl 3-methylisothiazole-4-carboxylate is used in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Its unique heterocyclic structure makes it a valuable intermediate for creating complex molecules with specific biological activities.
Safety and Handling
Ethyl 3-methylisothiazole-4-carboxylate should be handled with caution due to its potential to cause skin and eye irritation. Proper protective equipment, including gloves and goggles, should be worn when handling this compound.
Precautionary Statements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume